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Compound of Interest

Compound Name: 5-Hydroxybenzofuran-3(2H)-one

Cat. No.: B101364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Hydroxybenzofuran-3(2H)-one. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data based

on the analysis of structurally similar compounds, alongside detailed, standardized

experimental protocols for obtaining such data.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Hydroxybenzofuran-3(2H)-one. These

predictions are derived from established principles of spectroscopy and data from analogous

structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 - 10.5 Singlet (broad) 1H Ar-OH

~7.0 - 7.2 Doublet 1H H-7

~6.8 - 7.0 Doublet of doublets 1H H-6

~6.7 - 6.9 Doublet 1H H-4

~4.6 - 4.8 Singlet 2H H-2

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~195 - 200 C=O (C-3)

~155 - 160 C-5

~150 - 155 C-7a

~130 - 135 C-3a

~120 - 125 C-7

~115 - 120 C-6

~110 - 115 C-4

~70 - 75 O-CH₂ (C-2)

Table 3: Predicted Significant IR Absorptions
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)

~1700 Strong C=O stretch (ketone)

1620 - 1580 Medium C=C stretch (aromatic)

~1280 Strong C-O stretch (aryl ether)
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Table 4: Predicted Mass Spectrometry (EI)
Fragmentation

m/z Relative Intensity (%) Assignment

150 High [M]⁺ (Molecular Ion)

122 Medium [M - CO]⁺

94 Medium [M - CO - CO]⁺

65 Low [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 5-Hydroxybenzofuran-3(2H)-one in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated

solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.[1]

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for

enhanced sensitivity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to obtain singlets for all carbon atoms. A wider spectral width (0-220 ppm) is

necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a

longer acquisition time are required compared to ¹H NMR.
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Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ

2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet by grinding a small

amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder

using an agate mortar and pestle.[2] The mixture is then compressed into a thin, transparent

pellet using a hydraulic press.[2] Alternatively, for a quicker analysis, an Attenuated Total

Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR

crystal and applying pressure.[2]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment

(or a blank KBr pellet) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, this can be done via a direct insertion probe or by coupling the
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spectrometer to a gas chromatograph (GC-MS).

Ionization (Electron Ionization - EI): Bombard the sample molecules with a high-energy

electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a

molecular ion ([M]⁺), and also induces fragmentation.[3][4]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions, and the resulting signal is processed to generate a mass

spectrum, which is a plot of relative ion abundance versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pattern
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Predicted EI-MS Fragmentation of 5-Hydroxybenzofuran-3(2H)-one

[M]⁺
m/z = 150

[M - CO]⁺
m/z = 122

- CO

[M - CO - CO]⁺
m/z = 94

- CO

[C₅H₅]⁺
m/z = 65

- CHO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b101364#spectroscopic-data-of-5-hydroxybenzofuran-
3-2h-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b101364#spectroscopic-data-of-5-hydroxybenzofuran-3-2h-one-nmr-ir-ms
https://www.benchchem.com/product/b101364#spectroscopic-data-of-5-hydroxybenzofuran-3-2h-one-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b101364?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

